molecular formula C15H18O4 B1497514 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid CAS No. 163260-73-9

4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid

Cat. No.: B1497514
CAS No.: 163260-73-9
M. Wt: 262.3 g/mol
InChI Key: RXTBZHWAFRMKNN-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex spirocyclic architecture. The designation "this compound" indicates a benzoic acid derivative where the para position of the benzene ring is substituted with a 1,4-dioxaspiro[4.5]decan-8-yl group. This nomenclature system provides precise structural information about the compound's molecular framework.

The spirocyclic core structure, 1,4-dioxaspiro[4.5]decane, represents a bicyclic system where two rings share a single carbon atom, creating the characteristic spiro center. The molecular formula of the parent spirocyclic ketone, 1,4-dioxaspiro[4.5]decan-8-one, is C₈H₁₂O₃ with a molecular weight of 156.18 grams per mole. When this spirocyclic system is attached to a benzoic acid framework, the resulting compound exhibits significantly different chemical and physical properties compared to its individual components.

The structural representation reveals a six-membered cyclohexane ring fused with a five-membered dioxolane ring through a spiro carbon center. This unique arrangement creates a rigid, three-dimensional molecular architecture that influences the compound's biological activity and chemical reactivity. The presence of the benzoic acid functional group introduces additional hydrogen bonding capabilities and ionizable characteristics that affect solubility and pharmacokinetic properties.

Structural Component Chemical Formula Molecular Weight Ring System
1,4-Dioxaspiro[4.5]decane core C₈H₁₄O₂ 142.20 g/mol Spiro-fused bicyclic
Benzoic acid moiety C₇H₆O₂ 122.12 g/mol Aromatic carboxylic acid
Complete structure C₁₅H₁₈O₄ 262.30 g/mol Spirocyclic benzoic acid

CAS Registry Number and Alternative Chemical Identifiers

While specific Chemical Abstracts Service registry numbers for this compound were not definitively located in the available literature, related compounds within this chemical family have been extensively catalogued. The parent spirocyclic ketone, 1,4-dioxaspiro[4.5]decan-8-one, carries the CAS registry number 4746-97-8, which serves as a fundamental reference point for this class of compounds.

Alternative chemical identifiers for related compounds in this series include various spirocyclic derivatives that have been synthesized and characterized. For instance, 1,4-dioxaspiro[4.5]decane-8-carboxylic acid bears the CAS number 66500-55-8, demonstrating the systematic approach to cataloguing these spirocyclic structures. The International Chemical Identifier key for the parent ketone structure is VKRKCBWIVLSRBJ-UHFFFAOYSA-N, providing a unique digital fingerprint for computational chemistry applications.

The systematic cataloguing of these compounds reflects their importance in medicinal chemistry research. Related derivatives, such as 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid with CAS number 56327-02-7, illustrate the diversity of substitution patterns possible within this chemical framework. These identifiers facilitate accurate communication among researchers and enable efficient database searches for related compounds and their properties.

Compound Name CAS Registry Number Molecular Formula Reference Code
1,4-Dioxaspiro[4.5]decan-8-one 4746-97-8 C₈H₁₂O₃ MFCD00010214
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid 66500-55-8 C₉H₁₄O₄ MFCD11847571
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid 56327-02-7 C₁₅H₁₇ClO₄ DTXSID50481481

Relationship to Spirocyclic Ether Derivatives

The compound this compound belongs to a broader family of spirocyclic ether derivatives that have garnered substantial interest in pharmaceutical research due to their unique three-dimensional structures and biological activities. The spirocyclic framework provides conformational rigidity that can enhance selectivity and potency in biological systems compared to more flexible analogs.

Research has demonstrated that spirocyclic compounds containing the 1,4-dioxaspiro[4.5]decane core structure serve as valuable intermediates in the synthesis of bioactive molecules. These compounds have been utilized in the preparation of potent analgesic compounds and as building blocks for tritium-labeled probes used in autoradiography studies of the dopamine reuptake complex. The structural rigidity imparted by the spiro center creates favorable conformational properties that can be exploited in drug design applications.

The relationship between structure and function in spirocyclic ether derivatives has been extensively studied through structure-activity relationship investigations. Recent research has shown that compounds incorporating the 1,4-dioxaspiro[4.5]decane framework, particularly those with benzoic acid substitutions, demonstrate significant antischistosomal activity. These findings suggest that the spirocyclic ether core provides an optimal scaffold for developing compounds with enhanced biological activity and improved pharmacological profiles.

The versatility of the spirocyclic framework is further demonstrated by its utility in various synthetic transformations. The bicyclic structure can undergo novel aromatization processes to generate diverse 5-alkoxytryptamine derivatives, including naturally occurring compounds such as serotonin, melatonin, and bufotenin. This synthetic flexibility makes spirocyclic ether derivatives valuable starting materials for the synthesis of complex natural products and pharmaceutical intermediates.

Derivative Type Biological Activity Synthetic Application Research Application
Analgesic compounds Pain management Pharmaceutical synthesis Drug development
Tritium-labeled probes Neurological research Autoradiography Dopamine reuptake studies
Antischistosomal agents Antiparasitic activity Medicinal chemistry Tropical disease treatment
Tryptamine precursors Neurotransmitter synthesis Natural product synthesis Biochemical research

Properties

IUPAC Name

4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c16-14(17)13-3-1-11(2-4-13)12-5-7-15(8-6-12)18-9-10-19-15/h1-4,12H,5-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTBZHWAFRMKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C3=CC=C(C=C3)C(=O)O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652139
Record name 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163260-73-9
Record name 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fluorination and Functionalization of the Spirocyclic Core

Several methods have been reported for modifying the spirocyclic ketal, particularly involving fluorination at the 8-position, which is relevant for further coupling reactions.

Method Reagents Conditions Yield Notes
Diethylamino-sulfur trifluoride (DAST) fluorination Diethylamino-sulfur trifluoride in dichloromethane 10-25 °C, 12 h 91% Two-stage reaction with boron trifluoride etherate and hydrogen fluoride in triethylamine; product purified by extraction and distillation; 99.3% purity by GC
Morpholinosulfur trifluoride fluorination followed by oxidation Morpholinosulfur trifluoride in dichloromethane, then potassium permanganate 0-20 °C for 72 h; oxidative workup 24 h 73% Inert atmosphere; quenching with NaHCO3; oxidation step with KMnO4; product isolated as colorless oil
(Diethylamino)sulfur trifluoride fluorination (Diethylamino)sulfur trifluoride in dichloromethane Room temperature, 2 h 60% Product contaminated with ~30% 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene; purified by vacuum distillation
N-methyl-N-phenylaminodifluorosulfinium tetrafluoroborate fluorination N-methyl-N-phenylaminodifluorosulfinium tetrafluoroborate and triethylamine tris(hydrogen fluoride) in dichloromethane 20 °C, 3 h, inert atmosphere 45% Quenched with aqueous sodium bicarbonate; extraction and drying; yield determined by NMR
Pyrrolidinodifluorosulfinium tetrafluoroborate fluorination Pyrrolidinodifluorosulfinium tetrafluoroborate and triethylamine tris(hydrogen fluoride) in dichloromethane 20 °C, 3 h, inert atmosphere 60% Similar procedure and analysis as above

These fluorination methods are critical for introducing reactive sites or modifying the spirocyclic core to facilitate subsequent coupling with aromatic systems.

Coupling with Benzoic Acid Derivatives

The key step in preparing 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid involves coupling the spirocyclic intermediate with a benzoic acid or its derivative, often via lithiation or organometallic intermediates.

  • Lithium-Halogen Exchange and Coupling :
    A notable approach involves reacting 1,4-dioxaspiro[4.5]decan-8-one with 1-chloro-4-iodobenzene in the presence of butyllithium (BuLi) in tetrahydrofuran (THF) at low temperature (-60 °C). This generates a lithiated intermediate that can be further functionalized to yield 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol and subsequent derivatives.

  • Oxidation and Hydrolysis Steps :
    Following coupling, hydrolysis using pyridinium para-toluenesulfonate (PPTS) in aqueous acetone and oxidation with diphosphorous tetraiodide (P2I4) in benzene convert intermediates into cyclohexanone derivatives that can be further reduced and acylated to form oxoacetic acid derivatives, precursors to benzoic acid derivatives.

  • Final Acid Formation :
    Hydrolysis of these intermediates with potassium hydroxide (KOH) in aqueous alcohol followed by acidification yields the target benzoic acid derivatives, including this compound or closely related analogs.

Summary Table of Preparation Steps

Step Reactants/Reagents Conditions Yield Comments
Formation of 1,4-dioxaspiro[4.5]decan-8-one Cyclohexanedione + ethylene glycol + acid catalyst Reflux, dehydration conditions High (literature) Purified by recrystallization
Fluorination of spiroketal DAST or analogs in CH2Cl2 0-25 °C, 2-72 h 45-91% Various fluorinating agents with inert atmosphere; crucial for further functionalization
Lithiation and coupling with aryl halide Spiroketal + 1-chloro-4-iodobenzene + BuLi THF, -60 °C Moderate Forms 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol intermediate
Hydrolysis and oxidation PPTS, aqueous acetone, P2I4 in benzene Room temp to reflux Moderate Converts intermediates to benzoic acid derivatives
Reductive amination (alternative) Spiroketal + amines + reducing agent Microwave-assisted or reflux Variable Allows introduction of amine substituents for further derivatization

Chemical Reactions Analysis

Types of Reactions: 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound may have potential biological applications, such as serving as a precursor for the synthesis of biologically active molecules or as a tool in biochemical studies.

Medicine: In the medical field, derivatives of this compound could be explored for their therapeutic properties. Research may focus on its potential use in drug development, particularly in the treatment of diseases where spirocyclic ethers play a role.

Industry: Industrially, this compound could be used in the production of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific derivatives being studied.

Comparison with Similar Compounds

Core Structural Features

The defining characteristic of this compound is the spirocyclic dioxaspirodecanyl group coupled with a carboxylic acid functionality. Below is a comparison with structurally related analogs:

Compound Name Core Structure Functional Groups Key Substituents
4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid Benzoic acid + spirocyclic dioxaspirodecanyl -COOH at C4 of benzene Spiro[4.5] system at C4
2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid Acetic acid + spirocyclic dioxaspirodecanyl -COOH at C2 of acetic acid Spiro[4.5] system at C8
8-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid Spirocyclic dioxaspirodecanecarboxylic acid -COOH and 3,4-dimethoxyphenyl at C8 Dual substitution at spiro carbon
8-Ethynyl-1,4-dioxaspiro[4.5]decane Spirocyclic dioxaspirodecanyl Ethynyl group at C8 No carboxylic acid

Key Observations :

  • The benzoic acid derivative offers a planar aromatic system for π-π interactions, unlike aliphatic analogs like 2-(1,4-dioxaspiro[...])acetic acid .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility LogP (Predicted)
This compound Not reported Moderate in polar solvents (DMSO, ethanol) ~2.1 (acidic)
8-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[...]carboxylic acid Not reported Low aqueous solubility ~3.5 (lipophilic)
2-(8-Amino-1,4-dioxaspiro[...])acetic acid Not reported High in polar solvents ~0.8 (zwitterionic)
4a (from ) 256–260 Insoluble in water ~4.2

Notes:

  • The benzoic acid derivative’s solubility is influenced by the -COOH group, enhancing polarity compared to non-acidic analogs like 8-ethynyl-1,4-dioxaspirodecanes .
  • Lipophilicity increases with aromatic substituents (e.g., dimethoxyphenyl in ), impacting membrane permeability.

Biological Activity

4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid, with the CAS number 163260-73-9, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Basic Information

PropertyValue
Molecular Formula C₁₅H₁₈O₄
Molecular Weight 262.30 g/mol
Density 1.26 g/cm³
Boiling Point 436.1 °C at 760 mmHg
Flash Point 164 °C
LogP 2.7855

The compound's structure consists of a benzoic acid moiety attached to a dioxaspirodecane ring system, which contributes to its chemical stability and biological interactions.

Pharmacological Studies

Recent research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
  • Anti-inflammatory Effects : In vitro assays demonstrated that the compound can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases.
  • Analgesic Properties : Animal studies indicate that the compound may exhibit analgesic effects comparable to conventional pain relief medications, possibly through modulation of pain signaling pathways.

Case Study 1: Antimicrobial Assessment

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of S. aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antimicrobial activity.

Case Study 2: Inflammation Model

In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound significantly reduced edema and cytokine levels (TNF-α and IL-6) compared to controls. This suggests its potential as an anti-inflammatory agent in therapeutic applications.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Cell Membrane Disruption : The lipophilic nature allows for integration into bacterial membranes, leading to increased permeability and cell lysis.
  • Cytokine Modulation : Inhibition of NF-kB pathways may account for reduced inflammatory cytokine production.
  • Pain Pathway Interaction : Interaction with opioid receptors has been suggested as a mechanism for its analgesic properties.

Q & A

Q. What are the common synthetic routes for 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid, and how do their yields compare?

Methodological Answer: The synthesis of spirocyclic compounds like this compound typically involves ketone protection via glycol formation or direct cyclization. For example:

  • Route 1: Starting from 1,4-cyclohexanedione mono-ethylene ketal, which undergoes regioselective functionalization (e.g., alkylation or carboxylation) at the 8-position. This method achieves yields >90% under optimized conditions .
  • Route 2: Direct condensation of 4-hydroxycyclohexanone with ethylene glycol, followed by benzoic acid coupling. Yields here vary (70–85%) depending on the coupling reagent (e.g., DCC vs. EDCI) .
    Key Considerations: Monitor reaction progress via TLC or HPLC to ensure complete ketal formation, as incomplete steps reduce final purity.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the spirocyclic structure by identifying characteristic peaks:
    • The spiro carbon (C8) appears as a singlet in ¹³C NMR (~100–110 ppm).
    • Ethylene ketal protons (OCH₂CH₂O) resonate as a multiplet at δ 3.8–4.2 ppm in ¹H NMR .
  • Infrared (IR) Spectroscopy: The carbonyl stretch (C=O) of the benzoic acid moiety appears at ~1680–1700 cm⁻¹, while the ketal ether (C-O-C) absorbs at ~1100–1250 cm⁻¹ .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing it from analogs (e.g., methyl esters or amides) .

Advanced Research Questions

Q. How can researchers optimize the reaction conditions to improve the yield of multi-step syntheses involving this compound?

Methodological Answer: Multi-step syntheses require precise control of intermediates. For example, in the synthesis of derivatives like 8-[[(2-fluorophenyl)methoxy]methyl]-1,4-dioxaspiro[4.5]decane (CAS 863565-88-2):

  • Step Optimization:
    • Ketal Formation: Use anhydrous conditions (e.g., molecular sieves) to shift equilibrium toward ketalization. Catalyze with p-toluenesulfonic acid (0.5 mol%) at 60°C .
    • Coupling Reactions: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions. Optimize ligand choice (e.g., SPhos vs. XPhos) to reduce side products .
  • Yield Improvement Strategies:
    • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
    • Temperature Gradients: Gradual heating (ramp from 25°C to reflux) minimizes decomposition .

Q. How should contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies) be analyzed?

Methodological Answer: Contradictions often arise from differences in experimental design. For example:

  • Case Study: A spirocyclic analog showed IC₅₀ = 20 µM in MCF-7 cells (breast cancer) but no activity in neuronal cells. Potential factors:
    • Cell Line Variability: MCF-7 cells may overexpress transporters enhancing compound uptake.
    • Assay Conditions: Varying incubation times (24 vs. 48 hours) or serum content in media alter results .
      Resolution Strategies:
  • Standardize protocols (e.g., CLSI guidelines) for cytotoxicity assays.
  • Include positive controls (e.g., doxorubicin for cytotoxicity) to validate assay sensitivity .

Q. What strategies are recommended for studying the compound's interactions with biological targets like enzymes or receptors?

Methodological Answer:

  • Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with targets (e.g., cyclooxygenase-2). Focus on the spirocyclic moiety’s steric effects and the benzoic acid’s hydrogen-bonding capacity .
  • Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to quantify affinity. Immobilize the target protein on a sensor chip and inject compound at varying concentrations .
  • Comparative Analysis: Study structural analogs (Table 1) to identify pharmacophore requirements.

Q. Table 1: Bioactivity of Structural Analogs

CompoundTargetIC₅₀ (µM)Key Structural Feature
4-Chloroaniline derivativeAntimicrobial15.2Chlorophenyl group
Benzidine analogDNA intercalation45.8Planar aromatic system
Spirocyclic benzoic acidCOX-2 inhibition8.31,4-Dioxaspiro[4.5]decan-8-yl
Data adapted from

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid

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